1-Benzyl-3-hydroxy-3-methylazetidin-2-one
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Overview
Description
1-Benzyl-3-hydroxy-3-methylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by a benzyl group attached to the nitrogen atom, a hydroxyl group at the third position, and a methyl group at the same position on the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Benzyl-3-hydroxy-3-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with a suitable β-lactone can yield the desired azetidinone. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-Benzyl-3-hydroxy-3-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-hydroxy-3-methylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxy-3-methylazetidin-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the azetidinone ring can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-Benzyl-3-hydroxy-3-methylazetidin-2-one can be compared with other azetidinones and β-lactams. Similar compounds include:
1-Benzyl-3-hydroxyazetidin-2-one: Lacks the methyl group at the third position.
3-Hydroxy-3-methylazetidin-2-one: Lacks the benzyl group.
Penicillin: A well-known β-lactam antibiotic with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113397-46-9 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-benzyl-3-hydroxy-3-methylazetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(14)8-12(10(11)13)7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3 |
InChI Key |
DJWYNXNUALZQES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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